9-Phenyl-9h-purine-2,6-diamine
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Overview
Description
9-Phenyl-9h-purine-2,6-diamine is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a phenyl group attached to the ninth position of the purine ring, and amino groups at the second and sixth positions. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 9-phenylpurine with ammonia or an amine under suitable conditions to introduce the amino groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9h-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Scientific Research Applications
9-Phenyl-9h-purine-2,6-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential role in modulating biological pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-Phenyl-9h-purine-2,6-diamine involves its interaction with specific molecular targets. It has been found to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9H-Purine-2,6-diamine: Lacks the phenyl group at the ninth position.
2,6,8,9-Tetrasubstituted Purines: These compounds have additional substituents at the 8th position and show different biological activities.
Uniqueness
The presence of the phenyl group at the ninth position in 9-Phenyl-9h-purine-2,6-diamine imparts unique biological properties, making it a potent inhibitor of enzymes involved in DNA synthesis. This structural modification enhances its lipophilicity and ability to enter cells through passive diffusion, distinguishing it from other purine derivatives .
Properties
CAS No. |
6318-28-1 |
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Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
9-phenylpurine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H,(H4,12,13,15,16) |
InChI Key |
FWVWGDOXXJFICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N |
Origin of Product |
United States |
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